Diastereomeric Excess: (2S,4S) Defined vs. (2S) Epimer with Unassigned C4 Stereochemistry
The (2S,4S)-configured compound is produced via a catalytic hydrogenation route adapted from EP3015456A1 that yields the cis-pyrrolidine with >98% diastereomeric excess (de), as reported in preparative methods for this scaffold [1]. In contrast, the widely listed (2S) epimer (CAS 1217671-11-8; InChIKey AWUPDKHJMURXRH-KIYNQFGBSA-N) carries a stereochemically undefined C4 center, representing a mixture of C4 diastereomers rather than a single defined isomer . For procurement supporting chiral synthesis or structure-activity studies, the >98% de specification provides a measurable purity benchmark not available for the mixed-epimer alternative.
| Evidence Dimension | Diastereomeric excess (de) |
|---|---|
| Target Compound Data | >98% de (single (2S,4S) diastereomer) |
| Comparator Or Baseline | Methyl (2S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate (CAS 1217671-11-8): C4 stereochemistry undefined (mixture of diastereomers) |
| Quantified Difference | >98% de vs. undefined (mixed) |
| Conditions | Synthetic method: catalytic hydrogenation of chiral enamine intermediate derived from (S)-pyroglutamic acid, adapted from EP3015456A1 [1]; comparator identity confirmed by InChIKey differentiation |
Why This Matters
For chiral HPLC method development, asymmetric catalysis, or diastereomer-sensitive biological assays, procurement of the stereochemically defined single diastereomer eliminates the confounding variable of C4-epimer contamination inherent to the mixed-epimer comparator.
- [1] EP3015456A1. Preparation method for pyrrolidine-2-carboxylic acid derivatives. Filing date 23 June 2014. https://patents.google.com/patent/EP3015456A1/en View Source
